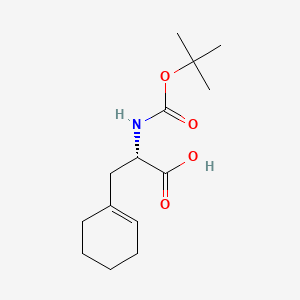
(S)-2-((tert-butoxycarbonyl)amino)-3-(cyclohex-1-en-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohex-1-en-1-yl)propanoic acid is a synthetic organic compound with a molecular formula of C13H23NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a cyclohexene ring. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohex-1-en-1-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Cyclohexene Ring: The cyclohexene ring is introduced through a Diels-Alder reaction between a diene and a dienophile. This reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Coupling Reaction: The protected amino acid is then coupled with the cyclohexene derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step forms the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohex-1-en-1-yl)propanoic acid involves large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient resource utilization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Epoxides and Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Amino Derivatives: Produced after deprotection of the Boc group.
科学的研究の応用
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohex-1-en-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohex-1-en-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor, affecting the overall biochemical processes.
類似化合物との比較
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohexyl)propanoic acid: Lacks the double bond in the cyclohexene ring.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(phenyl)propanoic acid: Contains a phenyl ring instead of a cyclohexene ring.
Uniqueness
Structural Features:
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation and reduction, sets it apart from similar compounds.
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
(2S)-3-(cyclohexen-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h7,11H,4-6,8-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChIキー |
DLBYGDASOZCQFW-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CCCCC1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CCCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


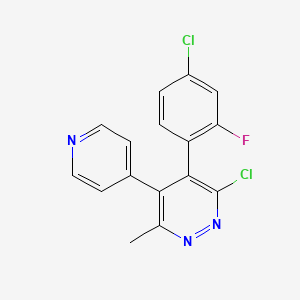
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)

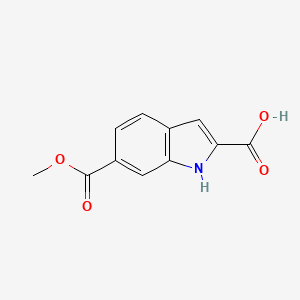
![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
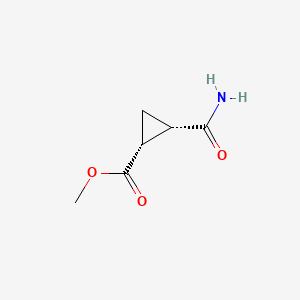
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
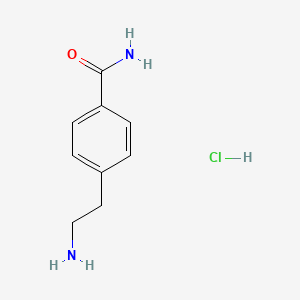
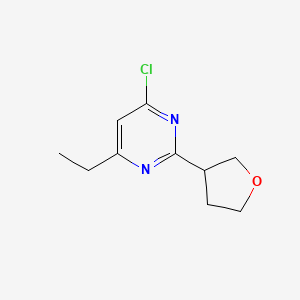
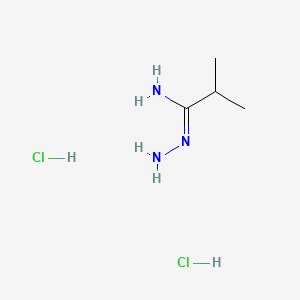
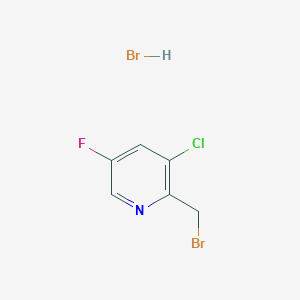
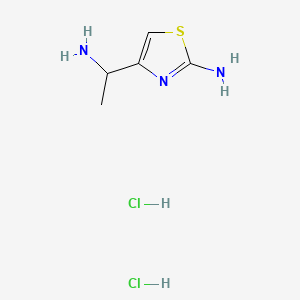
![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
![4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)
